molecular formula C8H7FO3 B037563 3-Fluorophenylglyoxal hydrate CAS No. 121247-01-6

3-Fluorophenylglyoxal hydrate

Cat. No.: B037563
CAS No.: 121247-01-6
M. Wt: 170.14 g/mol
InChI Key: VGFHAWFFIQFSRR-UHFFFAOYSA-N
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Description

Cyclohexanone is an organic compound with the molecular formula C₆H₁₀O. It is a six-carbon cyclic molecule with a ketone functional group. This colorless, oily liquid has a sweet odor reminiscent of benzaldehyde. Cyclohexanone is slightly soluble in water and miscible with common organic solvents. It is primarily used as a precursor to nylon, with millions of tonnes produced annually .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexanone can be synthesized through several methods:

Industrial Production Methods: The industrial production of cyclohexanone predominantly involves the air oxidation of cyclohexane. This process produces a mixture of cyclohexanol and cyclohexanone, often referred to as “KA Oil” (Ketone-Alcohol oil). The cyclohexanol is further dehydrogenated to yield more cyclohexanone .

Mechanism of Action

Cyclohexanone exerts its effects primarily through its ketone functional group. It can participate in various chemical reactions, such as nucleophilic addition and oxidation-reduction reactions. The molecular targets and pathways involved include interactions with enzymes and other proteins that facilitate these reactions .

Comparison with Similar Compounds

Cyclohexanone can be compared with other cyclic ketones such as cyclopentanone and cycloheptanone:

Uniqueness of Cyclohexanone: Cyclohexanone’s six-membered ring structure provides a balance between ring strain and stability, making it a versatile intermediate in various chemical processes. Its widespread use in the production of nylon highlights its industrial significance .

Properties

IUPAC Name

2-(3-fluorophenyl)-2-oxoacetaldehyde;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FO2.H2O/c9-7-3-1-2-6(4-7)8(11)5-10;/h1-5H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGFHAWFFIQFSRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)C=O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70382547
Record name 3-Fluorophenylglyoxal hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121247-01-6
Record name 3-Fluorophenylglyoxal hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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